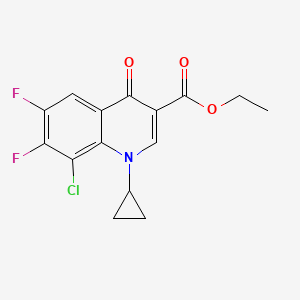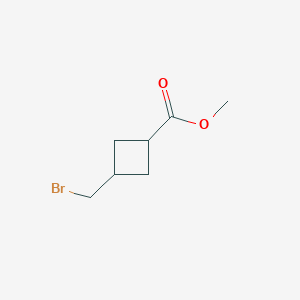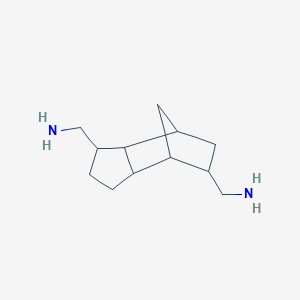
Tungsten-titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten and Titanium are two distinct elements that when combined, form an alloy with unique properties . Tungsten is a rare metal found naturally on Earth almost exclusively in chemical compounds. It is intrinsically brittle and hard, making it difficult to work . On the other hand, Titanium is a lustrous transition metal with a silver color, low density, and high strength. It is resistant to corrosion in sea water, aqua regia, and chlorine . When combined, Tungsten contributes exceptional strength and density, while Titanium brings lightweight corrosion resistance to the alloy .
Synthesis Analysis
The production of tungsten carbide (WC) and titanium carbide (TiC) powders involves the preparation of the green mixture, carbidization by furnace annealing, and ball milling of the annealed products . The impact of several factors was examined including the carbon precursor, the mass and diameter of the milling bodies (balls), the milling time and speed, the temperature and length of the annealing process, the height of the powder in the furnace boats, and the rate at which the furnace boats move .Molecular Structure Analysis
The W/TiN structure was optimized using the density functional theory (DFT) framework and then ab initio MD simulations were performed to construct an initial dataset with the optimized interfacial structure as its starting point .Physical And Chemical Properties Analysis
Tungsten is a rare metal found naturally on Earth almost exclusively in chemical compounds. It is intrinsically brittle and hard, making it difficult to work . Titanium is a lustrous transition metal with a silver color, low density, and high strength. It is resistant to corrosion in sea water, aqua regia, and chlorine .Applications De Recherche Scientifique
1. Chemisorbed Species on Surfaces
Research has explored the use of electron energy loss spectroscopy to study chemisorbed species on aluminum and titanium surfaces. This includes the study of hydrogen on tungsten (Erskine, 1983).
2. Plasma-Facing Components in Nuclear Reactors
Tungsten materials, including those alloyed with titanium, are candidates for plasma-facing components in nuclear reactors due to their superior thermophysical properties. New alloying approaches and microstructural stabilization methods are being developed (Wurster et al., 2013).
3. Welding Applications
Studies have been conducted on the effect of pulsed current gas tungsten arc welding on the mechanical properties of titanium alloys, indicating potential applications in industrial welding processes (Balasubramanian et al., 2008).
4. Electrochemical Studies
Research into the behavior of tungsten, tantalum, and titanium carbides, as well as titanium nitride, in various electrochemical systems, highlights their potential application in acid solutions and other contexts (Mazza & Trassatti, 1963).
5. Fusion Device Applications
Tungsten-titanium (W-Ti) materials are being studied for their potential use in fusion devices, particularly considering their behavior under conditions such as helium and deuterium irradiation (Catarino et al., 2018).
6. Mechanical Properties Enhancement
The mechanical behavior of pure tungsten and its alloys with titanium additions has been investigated, showing that titanium can improve the bending strength and toughness of tungsten (Aguirre et al., 2011).
7. Radiation Resistance in Nuclear Fusion Devices
First-principles calculations suggest titanium as a favorable solute for tungsten alloys in nuclear fusion devices, aiming to improve radiation resistance and mechanical properties (Suzudo et al., 2018).
8. Electromigration in Copper Films
Titanium-tungsten has been used as a diffusion barrier to improve the electromigration resistance in copper films, highlighting its utility in microelectronics (Wang & Chiou, 2000).
9. Synthesis and Characteristics of W–Ti ODS Alloy
Research on tungsten-titanium alloys for fusion devices includes examining their microstructure and mechanical properties, which are influenced by the amount of titanium in the alloy (Chen & Zeng, 2016).
10. Photoelectrochemical Water
Splitting ApplicationsTungsten-copper co-sensitized TiO2 nanotube films on titanium substrates have been synthesized for use in photoelectrochemical water splitting, demonstrating their potential in solar energy conversion (Momeni et al., 2018).
11. Photocatalytic Activity
The synthesis of composite WO3/TiO2 nanoparticles by flame-assisted spray pyrolysis has been studied for their photocatalytic efficiency under visible-light irradiation, useful in environmental applications (Arutanti et al., 2014).
12. Powder Preparation for Cutting Tools
Research on the preparation of titanium nitride powder for potential use as a substitute for tungsten in metal cutting tools and wear-resistant applications has been conducted, aiming at improving the purity and reducing the oxygen content of the product (Elger et al., 1989).
13. Nodule Formation in Sputtering
Studies on titanium-tungsten alloys used as diffusion barriers in microelectronics have investigated the nodule formation in sputtering targets, highlighting the importance of understanding the nodule formation mechanism for reducing particulate sources (Lo & Draper, 1998).
14. Cemented Carbide Tool Scraps Recycling
Development of a sustainable manufacturing method for direct recycling cemented carbide tool scraps has been explored, involving a hydrothermal and electrolysis process. This method shows effectiveness in recycling and reducing natural tungsten material usage (Wongsisa et al., 2015).
15. Doped Titanium Dioxide for Catalyst Support
Tungsten-doped titanium dioxide has been theoretically studied for its potential to replace conventional carbon black in catalyst support applications, focusing on its structural and electronic properties (Aryanpour et al., 2009).
16. Machining Applications
The effectiveness of uncoated WC–Co and PCD inserts in end milling of titanium alloy Ti–6Al–4V has been compared, considering their applicability in machining due to properties like high thermal conductivity and resistance to high cutting temperatures (Amin et al., 2007).
17. TIG Welding of Pure Titanium
A comparative study on Tungsten Inert Gas (TIG) welding modes for commercially pure titanium has been conducted, emphasizing the importance of proper shielding in welding to prevent contamination and ensure quality welds (Bendikiene et al., 2018).
18. Structural Studies of Thin Films
Structural studies of tungsten-titanium oxide thin films have revealed transformationsin their structure when annealed, indicating potential applications in various technological fields. These films, initially amorphous, can transform into a crystalline phase of tungsten oxide, with titanium influencing the structure by inducing disorder effects in the WO3 lattice (Depero et al., 1996).
Mécanisme D'action
Orientations Futures
New research highlights Tungsten’s potential to significantly improve fusion reactor technology based on new findings about its ability to conduct heat. This advancement could accelerate the development of more efficient and resilient fusion reactor materials . Additionally, Tungsten Titanium powder is shaping industries across the board with its exceptional properties and applications .
Propriétés
IUPAC Name |
titanium;tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti.W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDTFFYCIMFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565830 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten-titanium | |
CAS RN |
58397-70-9 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

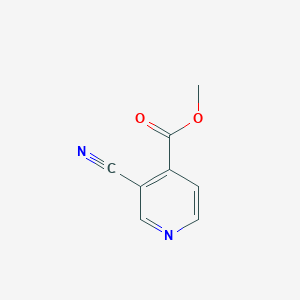
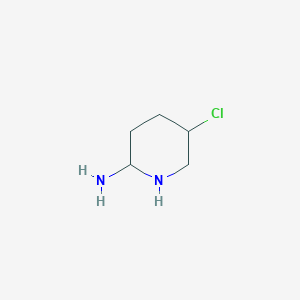

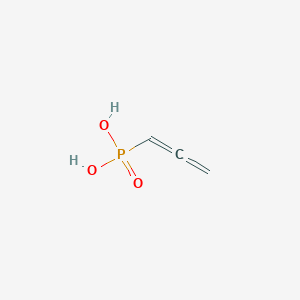
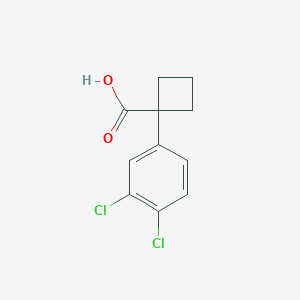
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
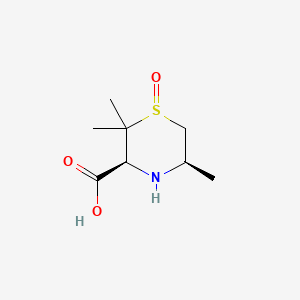
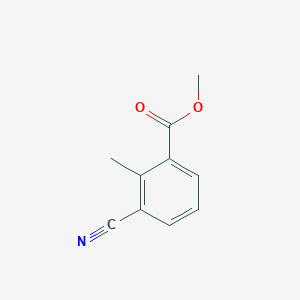
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)

![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
